Neramexane mesylate

Übersicht

Beschreibung

Neramexan-Mesylat ist ein Medikament, das mit Memantin verwandt ist und als N-Methyl-D-Aspartat-(NMDA)-Rezeptor-Antagonist wirkt und neuroprotektive Effekte hat. Es wird für verschiedene mögliche Anwendungen entwickelt, darunter die Behandlung von Tinnitus, Alzheimer-Krankheit, Drogenabhängigkeit und als Analgetikum .

Vorbereitungsmethoden

Die Synthese von Neramexan-Mesylat umfasst die Herstellung von 1,3,3,5,5-Pentamethylcyclohexanamin, das dann in sein Mesylat-Salz umgewandelt wird. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und kontrollierter Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird .

Analyse Chemischer Reaktionen

Neramexan-Mesylat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid durchgeführt werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten den Austausch einer funktionellen Gruppe gegen eine andere, häufig unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

Treatment of Tinnitus

Neramexane mesylate has been primarily studied for its efficacy in treating subjective tinnitus. Clinical trials have demonstrated that doses of 50 mg and above lead to significant improvements in tinnitus scores over a 16-week period .

- Clinical Trial Data:

- Study Design: A randomized, double-blind, placebo-controlled trial involving 431 participants.

- Doses Tested: 25 mg/day, 50 mg/day, and 75 mg/day.

- Outcome: The 50 mg/day dose showed the most substantial improvement compared to placebo, although statistical significance was not fully achieved at the pre-defined endpoint .

| Dose (mg/day) | Change in Tinnitus Score | Statistical Significance |

|---|---|---|

| Placebo | Baseline | - |

| 25 | Moderate improvement | Not significant |

| 50 | Significant improvement | p = 0.098 |

| 75 | Moderate improvement | p = 0.289 |

Neuroprotective Effects

This compound is being investigated for its neuroprotective properties across various central nervous system disorders. Its mechanism involves preventing pathological activation of NMDA receptors while allowing physiological activity, which is crucial in conditions like Alzheimer's disease and other neurodegenerative disorders .

- Potential Indications:

- Alzheimer’s Disease

- Parkinson’s Disease

- Huntington’s Disease

- Vascular Dementia

- Frontal Lobe Dementia

Substance Use Disorders

Research indicates that neramexane may help manage withdrawal symptoms and cravings associated with substance use disorders. Although some clinical trials have shown mixed results regarding its efficacy in this area, it remains a subject of interest for future studies .

Case Studies and Research Findings

Several studies have focused on the safety and tolerability of this compound across different populations:

- Phase II/III Trials:

- Observational Studies:

Wirkmechanismus

Neramexane mesylate acts as an uncompetitive NMDA receptor channel blocker. It binds to the NMDA receptor and inhibits the flow of calcium ions, which reduces excitotoxicity and neuronal damage. This mechanism is similar to that of memantine, another NMDA receptor antagonist .

Vergleich Mit ähnlichen Verbindungen

Neramexan-Mesylat ähnelt Memantin und Acetylcholinesterase-Inhibitoren darin, dass es auf die kognitive Beeinträchtigung bei der Alzheimer-Krankheit abzielt, indem es die Neurotransmitter-Signalübertragung verändert. Anders als diese Verbindungen wirkt sich Neramexan-Mesylat nicht auf die zugrunde liegenden pathologischen Mechanismen wie Amyloidproduktion oder Neurofibrillen-Tangle-Anhäufung aus .

Ähnliche Verbindungen

- Memantin

- Acetylcholinesterase-Inhibitoren

Neramexan-Mesylat ist einzigartig in seiner zweifachen Wirkung als NMDA-Rezeptor-Antagonist und Nikotin-Acetylcholin-Rezeptor-Antagonist, was zu seiner breiten Palette potenzieller therapeutischer Anwendungen beiträgt .

Biologische Aktivität

Neramexane mesylate is a novel compound recognized for its dual action as an antagonist at both α9α10 nicotinic acetylcholine receptors and N-methyl-D-aspartate (NMDA) receptors. This unique pharmacological profile positions it as a potential therapeutic agent for conditions such as tinnitus, Alzheimer's disease, and chronic pain. The following sections detail its biological activity, supported by data tables and findings from various clinical studies.

This compound exhibits non-competitive antagonistic properties at NMDA receptors, which are crucial for synaptic plasticity and memory function. The compound also interacts with α9α10 nicotinic acetylcholine receptors, primarily located in the cochlea, suggesting its utility in auditory disorders like tinnitus.

Key Mechanisms:

- NMDA Receptor Antagonism : Neramexane prevents excessive activation of NMDA receptors, which can lead to neurotoxicity.

- Cholinergic Modulation : By blocking α9α10 nicotinic receptors, neramexane may reduce excitotoxicity in auditory pathways.

Clinical Efficacy

Several clinical trials have evaluated the safety and efficacy of this compound, particularly in patients with moderate to severe tinnitus. A notable randomized, double-blind, placebo-controlled trial involved 431 participants who received varying doses of neramexane (25 mg, 50 mg, or 75 mg) over 16 weeks.

Study Results Overview:

| Dose (mg/day) | THI-12 Score Change (Week 16) | p-value | Common Adverse Events |

|---|---|---|---|

| Placebo | Baseline | - | - |

| 25 | No significant change | - | Dizziness |

| 50 | Improvement noted | 0.098 | Dizziness, fatigue |

| 75 | Improvement noted | 0.289 | Dizziness, vertigo |

The study indicated that the 50 mg/day dose exhibited the most significant improvement in tinnitus scores compared to placebo, although it did not reach statistical significance at the primary endpoint. Secondary measures showed consistent trends favoring the higher doses.

Safety and Tolerability

This compound was generally well tolerated across studies. The most common adverse events included dizziness and fatigue, with a clear dose-dependent relationship observed for these side effects. Importantly, no significant changes were noted in laboratory values or vital signs throughout the trials.

Case Studies and Observational Research

In addition to randomized trials, observational studies have further explored the efficacy of neramexane in diverse populations. For instance, a study conducted on a Hispanic cohort in Laredo, Texas reported improvements in subjective tinnitus scores among participants receiving this compound.

Observational Study Findings:

- Population : Hispanic patients with moderate to severe tinnitus.

- Dosage : Varied between 12.5 mg to 37.5 mg.

- Outcome : Significant improvement in hearing and reduction in tinnitus severity was noted.

Eigenschaften

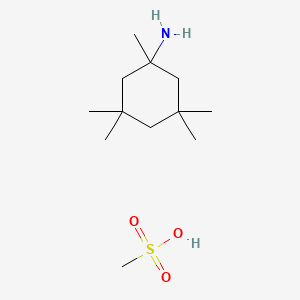

IUPAC Name |

methanesulfonic acid;1,3,3,5,5-pentamethylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N.CH4O3S/c1-9(2)6-10(3,4)8-11(5,12)7-9;1-5(2,3)4/h6-8,12H2,1-5H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUKHUGGXSIGRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(C1)(C)N)(C)C)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196605 | |

| Record name | Neramexane Mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457068-92-7 | |

| Record name | Neramexane Mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457068927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neramexane Mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methanesulfonic acid; 1,3,3,5,5-pentamethylcyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NERAMEXANE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M85GXG84D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.